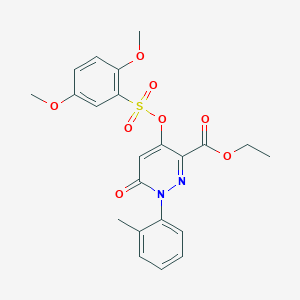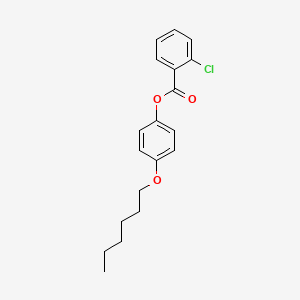![molecular formula C16H16ClNO4S B2486678 N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine CAS No. 769930-41-8](/img/structure/B2486678.png)
N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine, also known as DCKA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the glycine receptor, which is a type of neurotransmitter receptor that plays a critical role in regulating the activity of the central nervous system.
科学的研究の応用
Antiviral Activity
N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine derivatives have been explored for their antiviral activities, particularly against HIV. Research shows that Indolyl aryl sulfones (IASs), developed from similar compounds, demonstrate potent inhibitory activities against wild-type HIV-1 and some drug-resistant mutants. Modifications in these derivatives, such as adding amino acids like glycine, significantly enhance their antiviral effectiveness (Silvestri & Artico, 2005).
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes. For example, N-[[(substituted amino)phenyl]sulfonyl]glycines have shown potential as inhibitors of rat lens aldose reductase, an enzyme involved in diabetic complications (Mayfield & Deruiter, 1987).
Agricultural Applications
These compounds are also investigated in agricultural contexts. For instance, glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, with chemical structures similar to this compound, are studied for their environmental impact and herbicide properties (Malone et al., 2004).
Crystal Engineering
The compound has been utilized in crystal engineering to develop novel flexible multidentate ligands. These ligands can form complex structures with metals like Cu and Mn, suggesting applications in material science and coordination chemistry (Ma et al., 2008).
Bacterial Growth
Derivatives of this compound, like glycine betaine, have been shown to act as osmoprotectants for bacteria such as Escherichia coli, enabling their growth in hypertonic conditions. This indicates potential applications in microbiology and bacterial physiology studies (Chambers et al., 1987).
Coordination Polymers
This compound has been used to create coordination polymers with diverse structural arrangements, ranging from chain, pillar, and layer structures, revealing its versatility as a building block in the field of coordination chemistry (Ma et al., 2008).
Herbicide Efficacy
Studies have explored its use in combination with other compounds for controlling certain weeds in crops like soybeans, demonstrating its potential in integrated weed management (Glenn et al., 1985).
Complex Formation
Research on N-[(3-Carboxyphenyl)-sulfonyl]glycine, a related compound, demonstrates its ability to form complex structures with lead, indicating potential applications in the development of novel materials (Wen & Yuan, 2010).
Chemical Synthesis and Biological Investigation
This compound derivatives have been synthesized and characterized for biological investigations, including molecular docking studies, highlighting their potential in medicinal chemistry (Shafieyoon et al., 2019).
Fluorometric Determination
The compound and its derivatives have been used in fluorometric methods for determining oligopeptides, indicating their utility in bioanalytical chemistry (Uda et al., 1989).
Protein Conjugates
Studies on the protein conjugates of similar compounds have been conducted to understand their acidity constants and hydration lattice changes, which is significant in protein chemistry (Klotz & Fiess, 1960).
Inhibitor Synthesis
Synthesis and evaluation of derivatives as nonpeptide inhibitors for human heart chymase have been explored, contributing to cardiovascular pharmacology (Niwata et al., 1997).
Protein Modification
These compounds have been used to modify proteins, demonstrating their relevance in protein engineering and biochemistry (Horton & Tucker, 1970).
Peptidase Activity Assay
They have been applied in assay methods for peptidase activity, indicating their importance in enzymology (Chikuma et al., 1997).
Antiviral Synthesis
Derivatives have been synthesized for antiviral activities against viruses like the tobacco mosaic virus, contributing to antiviral research (Chen et al., 2010).
Factor Xa Inhibitors
These compounds have been identified as potent inhibitors of Factor Xa, an enzyme involved in blood coagulation, indicating their potential in anticoagulant therapy (Kohrt et al., 2006).
Stereoselective Synthesis
They have been used in the stereoselective synthesis of glutamic acid derivatives, showcasing their utility in organic synthesis (Guillena et al., 1998).
Agonist of GPR55
N-arachidonoyl glycine, a related compound, is an agonist of GPR55, a candidate endocannabinoid receptor, indicating its significance in cannabinoid research (Console-Bram et al., 2017).
Toxicity Studies
Aminoiminomethanesulfinic and -sulfonic acids related to thioureas have been investigated for their toxicity, contributing to toxicology and safety evaluations (Miller et al., 1988).
Capillary Zone Electrophoresis
The derivatives have been used in capillary zone electrophoresis for the determination of amino acids, underscoring their role in analytical chemistry (Yu & Dovichi, 1988).
特性
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11-3-6-14(9-12(11)2)18(10-16(19)20)23(21,22)15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJURTVWRVEETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime](/img/structure/B2486598.png)
![4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2486599.png)
amine hydrobromide](/img/no-structure.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2486603.png)

![1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2486605.png)

![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2486608.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2486612.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2486613.png)
![1-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2486615.png)


